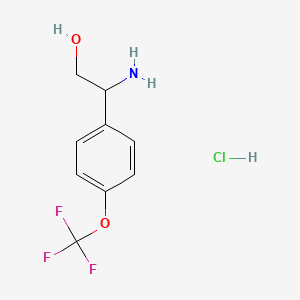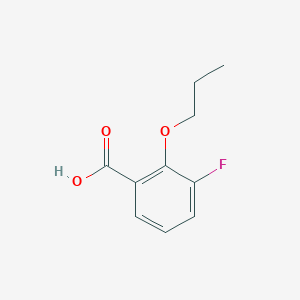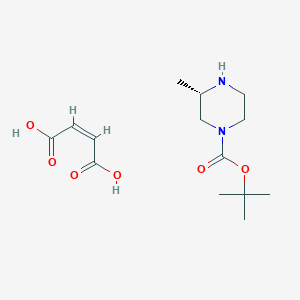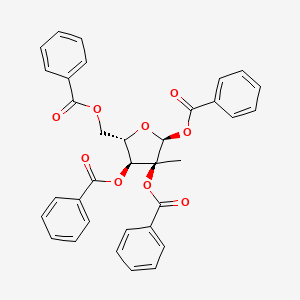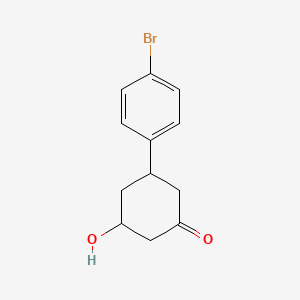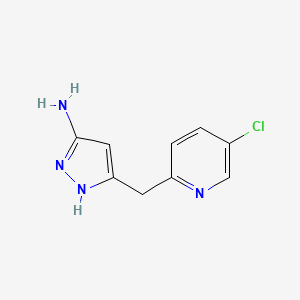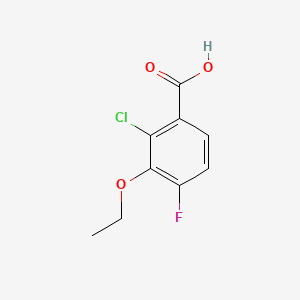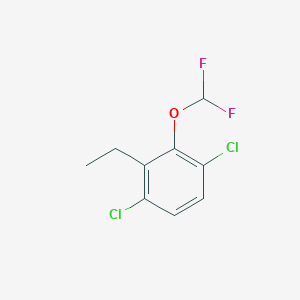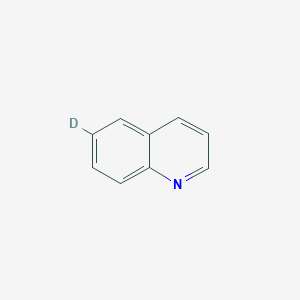
6-Deuterioquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-6-D is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor, and it is slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline-6-D, like other quinoline derivatives, has significant applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry.
Méthodes De Préparation
The synthesis of quinoline and its derivatives, including Quinoline-6-D, can be achieved through several well-established methods. Some of the classical synthetic routes include:
Skraup Synthesis: This method involves heating aniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Doebner-Von Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial production methods often employ these classical synthetic routes but may also utilize modern techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Quinoline-6-D undergoes various types of chemical reactions, including:
Electrophilic Substitution: Quinoline-6-D can undergo nitration, bromination, and sulfonation reactions.
Nucleophilic Substitution: Quinoline-6-D can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom in the heterocyclic ring.
Oxidation and Reduction: Quinoline-6-D can be oxidized or reduced under specific conditions to form various derivatives.
Common reagents used in these reactions include concentrated nitric acid, sulfuric acid, bromine, and silver sulfate . The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring.
Applications De Recherche Scientifique
Quinoline-6-D has a wide range of scientific research applications, including:
Medicinal Chemistry: Quinoline-6-D and its derivatives are used in the development of drugs with anticancer, antimalarial, antibacterial, and antiviral activities
Biology: Quinoline-6-D is used in the study of biological processes and as a tool in biochemical research.
Industry: Quinoline-6-D is used in the manufacture of dyes, pH indicators, and other organic compounds.
Mécanisme D'action
The mechanism of action of Quinoline-6-D involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, quinoline derivatives can bind to DNA and interfere with its function, leading to cell death .
Comparaison Avec Des Composés Similaires
Quinoline-6-D can be compared with other similar compounds, such as:
Chloroquine: An antimalarial drug that also has applications in treating autoimmune diseases.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.
Quinine: An alkaloid used to treat malaria.
Quinoline-6-D is unique due to its specific chemical structure and the presence of the deuterium atom, which can influence its pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C9H7N |
|---|---|
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
6-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D |
Clé InChI |
SMWDFEZZVXVKRB-MICDWDOJSA-N |
SMILES isomérique |
[2H]C1=CC=C2C(=C1)C=CC=N2 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


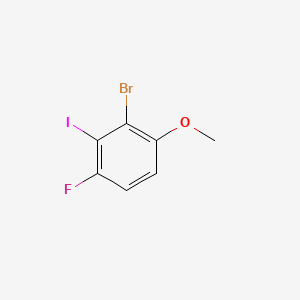
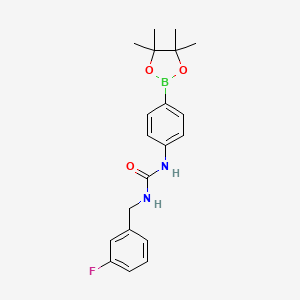
![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
